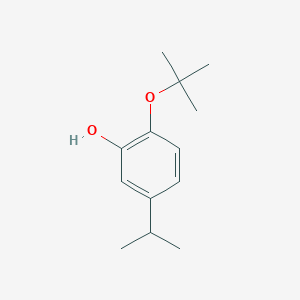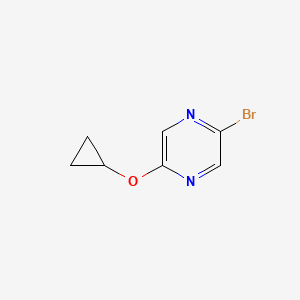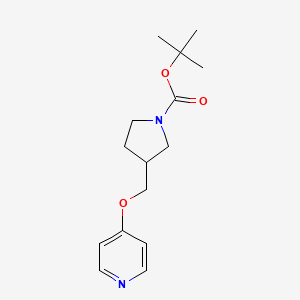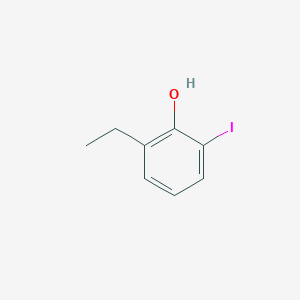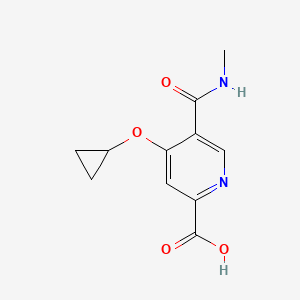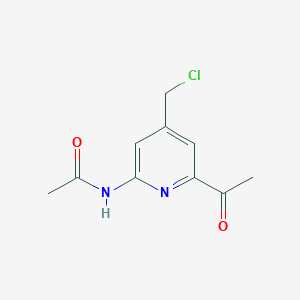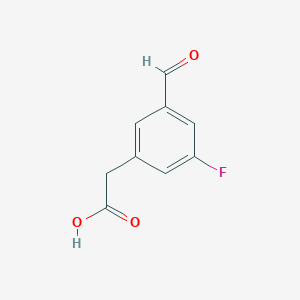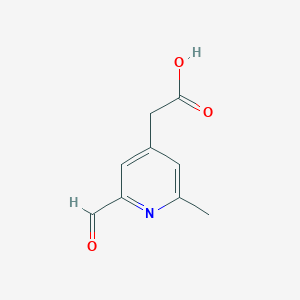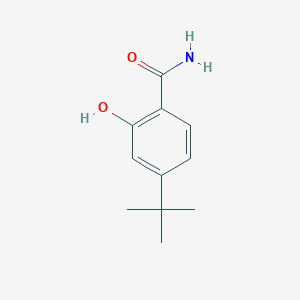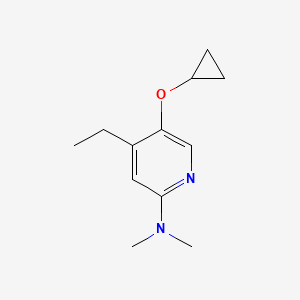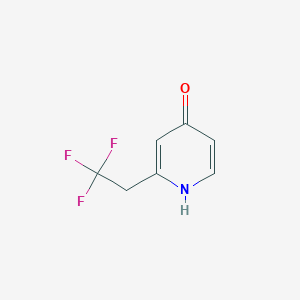
2-(2,2,2-Trifluoroethyl)pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethyl)pyridin-4-OL is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of the trifluoroethyl group in this compound imparts distinct characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine derivatives with fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at elevated temperatures (450–500°C) . Another approach involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF .
Industrial Production Methods: Industrial production of fluorinated pyridines typically employs scalable methods such as continuous flow reactors and high-pressure systems to ensure efficient and high-yield synthesis. The use of advanced fluorination technologies and reliable fluorinating reagents has accelerated the development of these compounds .
化学反応の分析
Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
科学的研究の応用
2-(2,2,2-Trifluoroethyl)pyridin-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-OL involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
類似化合物との比較
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Comparison: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it less reactive than its chlorinated and brominated analogues but more stable and selective in its interactions .
特性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12) |
InChIキー |
MMOPAOKDPUMDFS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=CC1=O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


